molecular formula C11H12O3 B034916 ethyl-2-phenylglycidate CAS No. 19780-36-0

ethyl-2-phenylglycidate

Cat. No.: B034916
CAS No.: 19780-36-0
M. Wt: 192.21 g/mol
InChI Key: ZOOCDASTSAUTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyloxirane-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C11H12O3. It is a member of the glycidic ester family, which are known for their applications in organic synthesis and pharmaceutical research . This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylic acid ester group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyloxirane-2-carboxylic acid ethyl ester typically involves the reaction of phenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions generally include:

  • Temperature: 0-5°C
  • Solvent: Dichloromethane
  • Reaction Time: 2-3 hours

Industrial Production Methods

On an industrial scale, the production of 2-Phenyloxirane-2-carboxylic acid ethyl ester can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyloxirane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent

    Reduction: Lithium aluminum hydride, ether as solvent

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst

Major Products Formed

    Hydrolysis: Phenylacetic acid and ethanol

    Reduction: 2-Phenyl-1,2-ethanediol

    Substitution: Various substituted phenylacetic acid derivatives

Mechanism of Action

The mechanism of action of 2-Phenyloxirane-2-carboxylic acid ethyl ester involves its reactivity towards nucleophiles due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups at specific positions on the phenylacetic acid backbone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyloxirane-2-carboxylic acid ethyl ester is unique due to its combination of an oxirane ring and a carboxylic acid ester group, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-phenyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-13-10(12)11(8-14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOCDASTSAUTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.